Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.555. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its tetrahydropyrimidine core, which is frequently associated with a variety of biological activities including antiviral, anticancer, and antimicrobial properties.
The molecular formula of this compound is C25H31N5O3, with a molecular weight of approximately 449.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H31N5O3 |
Molecular Weight | 449.5 g/mol |
IUPAC Name | This compound |
CAS Number | 1260921-70-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrahydropyrimidine ring can mimic natural substrates or inhibitors, facilitating modulation of various biological pathways. The presence of the piperazine and pyridine moieties enhances the binding affinity and specificity towards these targets.
Anticancer Activity
Research indicates that compounds similar to Ethyl 4-(4-ethylphenyl)-2-oxo have shown promising anticancer effects. For instance, studies have demonstrated that derivatives of pyrimidine exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Pyrimidine derivatives have been documented to inhibit viral replication by interfering with viral enzyme activities or by disrupting viral entry into host cells.
Antimicrobial Properties
Ethyl 4-(4-ethylphenyl)-2-oxo has also been investigated for its antimicrobial effects. Its ability to inhibit bacterial growth has been linked to its interaction with bacterial enzymes and cell membranes.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cells (IC50 values ranging from 0.5 to 10 µM). The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
- Antiviral Activity : In a recent investigation published in Pharmaceutical Research, researchers found that certain pyrimidine derivatives could inhibit the replication of influenza virus in vitro, suggesting a potential application for treating viral infections .
- Antimicrobial Efficacy : A study highlighted in Antimicrobial Agents and Chemotherapy indicated that similar compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-3-18-8-10-19(11-9-18)23-22(24(31)33-4-2)20(27-25(32)28-23)17-29-13-15-30(16-14-29)21-7-5-6-12-26-21/h5-12,23H,3-4,13-17H2,1-2H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUAGGQOQJJZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=N4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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